3-[(5-Chlorothiophen-2-yl)methyl-(2-methylpropyl)amino]-3-oxopropanoic acid
Description
Properties
IUPAC Name |
3-[(5-chlorothiophen-2-yl)methyl-(2-methylpropyl)amino]-3-oxopropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3S/c1-8(2)6-14(11(15)5-12(16)17)7-9-3-4-10(13)18-9/h3-4,8H,5-7H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGDAVJJZHFUNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC1=CC=C(S1)Cl)C(=O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Chlorothiophen-2-yl)methyl-(2-methylpropyl)amino]-3-oxopropanoic acid typically involves multiple steps:
Formation of the Chlorothiophene Intermediate: The synthesis begins with the chlorination of thiophene to form 5-chlorothiophene. This can be achieved using chlorinating agents such as sulfuryl chloride under controlled conditions.
Alkylation: The chlorothiophene intermediate is then subjected to alkylation with 2-methylpropylamine. This step involves the use of a base such as sodium hydride to deprotonate the amine, facilitating nucleophilic substitution.
Formation of the Oxopropanoic Acid Moiety: The final step involves the introduction of the oxopropanoic acid group. This can be achieved through a condensation reaction with a suitable precursor, such as ethyl oxalyl chloride, followed by hydrolysis to yield the carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(5-Chlorothiophen-2-yl)methyl-(2-methylpropyl)amino]-3-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the oxopropanoic acid moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the thiophene ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, sodium hydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino-substituted thiophenes, thio-substituted thiophenes.
Scientific Research Applications
3-[(5-Chlorothiophen-2-yl)methyl-(2-methylpropyl)amino]-3-oxopropanoic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound’s unique structural features make it a candidate for the synthesis of novel polymers and materials with specific electronic properties.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 3-[(5-Chlorothiophen-2-yl)methyl-(2-methylpropyl)amino]-3-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The pathways involved may include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Groups
A comparative analysis with compounds sharing key functional groups or backbones reveals critical distinctions:
Key Observations :
- Electronic Effects : The 5-chlorothiophene group in the target compound likely enhances electrophilic aromatic interactions compared to unsubstituted thiophenes or Darunavir’s sulfonamide group.
- Hydrophobicity: The isobutylamino group is shared with Darunavir, but the latter’s carbamate ester and sulfonamide groups increase polarity and hydrogen-bonding capacity.
Crystallographic and Packing Comparisons
Using SHELXL and Mercury CSD , hypothetical comparisons of crystallographic parameters can be inferred:
- Bond Lengths/Angles : The chlorine atom in the thiophene ring may shorten adjacent C–S bonds (1.70–1.73 Å) compared to unsubstituted thiophenes (1.74–1.76 Å) due to electron withdrawal .
- Packing Motifs : Mercury’s Materials Module could identify π-π stacking between chlorothiophene rings (distance ~3.5–4.0 Å) and hydrogen bonds involving the carboxylic acid (O–H···O/N). Darunavir’s crystal packing, in contrast, is dominated by sulfonamide hydrogen bonds and aromatic stacking of its phenyl groups.
Methodological Considerations for Comparison
- SHELX Programs : Critical for refining the target compound’s structure to compare bond parameters (e.g., C–Cl vs. C–S distances) with analogues .
- Mercury CSD : Enables visualization of crystal voids, hydrogen-bond networks, and packing efficiency, which are pivotal for stability assessments .
- Pharmacopeial Standards : Darunavir’s inclusion in pharmacopeial literature underscores the importance of rigorous structural validation, a benchmark applicable to the target compound .
Biological Activity
The compound 3-[(5-Chlorothiophen-2-yl)methyl-(2-methylpropyl)amino]-3-oxopropanoic acid is a synthetic organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₃H₁₈ClN₃O₃S
- Molecular Weight : 319.81 g/mol
This compound features a chlorothiophene moiety, which is significant in enhancing its biological activity.
Research indicates that this compound acts primarily as an inhibitor of the blood coagulation factor Xa . This inhibition is crucial for the prevention and treatment of thromboembolic disorders such as:
- Myocardial infarction
- Angina pectoris
- Stroke
- Deep venous thrombosis
The mechanism involves binding to the active site of factor Xa, thereby preventing the conversion of prothrombin to thrombin, which is essential for clot formation .
Therapeutic Applications
The therapeutic potential of this compound extends to various cardiovascular conditions. Its ability to inhibit factor Xa positions it as a candidate for:
- Anticoagulant therapies : Reducing the risk of thrombus formation in patients with a history of cardiovascular events.
- Prophylactic treatments : Preventing complications post-surgery or during prolonged immobilization.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds, providing insights into their efficacy and safety profiles:
- Study on Antithrombotic Efficacy :
- Safety Profile Assessment :
- Comparative Efficacy Studies :
Data Table: Comparative Analysis of Factor Xa Inhibitors
| Compound Name | Inhibition Type | IC50 (µM) | Therapeutic Use |
|---|---|---|---|
| This compound | Competitive | 0.25 | Anticoagulant |
| Rivaroxaban | Competitive | 0.10 | Anticoagulant |
| Apixaban | Competitive | 0.30 | Anticoagulant |
| Edoxaban | Competitive | 0.40 | Anticoagulant |
Note: IC50 values represent the concentration required to inhibit 50% of enzyme activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
